

"physical and chemical properties of Mono(2-ethyl-5-oxohexyl) adipate"

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Compound of Interest

Compound Name: Mono(2-ethyl-5-oxohexyl) adipate

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A Comprehensive Technical Guide to Mono(2-ethyl-5-oxohexyl) adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethyl-5-oxohexyl) adipate (MEHHA), a primary metabolite of the plasticizer Di(2-ethylhexyl) adipate (DEHA), is a molecule of significant interest in toxicology and environmental health studies. Understanding its physical and chemical properties is paramount for accurate detection, toxicological assessment, and the development of remediation strategies. This technical guide provides a detailed overview of the known physical and chemical characteristics of MEHHA, methodologies for its synthesis and analysis, and its metabolic context.

Chemical and Physical Properties

Mono(2-ethyl-5-oxohexyl) adipate is a colorless liquid and is a monoester derivative of adipic acid.^[1] Its properties are crucial for designing analytical methods for its detection in biological and environmental matrices. A summary of its key physical and chemical identifiers and properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Mono(2-ethyl-5-oxohexyl) adipate**

Property	Value	Source(s)
IUPAC Name	6-(2-ethyl-5-oxohexoxy)-6-oxohexanoic acid	[2]
Synonyms	MEHHA, 5-oxo-MEHA, MEOHA	[2][3]
CAS Number	134998-72-4	[1]
Molecular Formula	C14H24O5	[1]
Molecular Weight	272.34 g/mol	[1][2]
Appearance	Colorless liquid	[1]
Density	1.067 g/cm ³	[1]
Boiling Point	437.2 °C at 760 mmHg	[1]
Flash Point	157.2 °C	[1]
Vapor Pressure	7.24E-09 mmHg at 25°C	[1]
Refractive Index	1.462	[1]
Solubility	Insoluble in water (for the similar compound Mono(2-ethylhexyl) adipate)	[4]
LogP (Octanol-Water Partition Coefficient)	2.57	[1]

Chemical Reactivity and Stability

As an ester, **Mono(2-ethyl-5-oxohexyl) adipate** is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, yielding adipic acid and 2-ethyl-5-oxohexanol. This reactivity is fundamental to its metabolic breakdown in biological systems.[5]

Information regarding its thermal stability suggests it has low volatility and is relatively stable, which is a desirable characteristic for its use in the production of plasticizers and polymers.[1] However, like most organic esters, it is expected to decompose at elevated temperatures.

Mono(2-ethylhexyl) adipate, a structurally similar compound, is known to react with acids to liberate heat along with the corresponding alcohol and acid. Strong oxidizing acids may induce a vigorous, exothermic reaction. Heat is also generated by the interaction of esters with caustic solutions. Flammable hydrogen can be generated by mixing esters with alkali metals and hydrides.[4]

Experimental Protocols

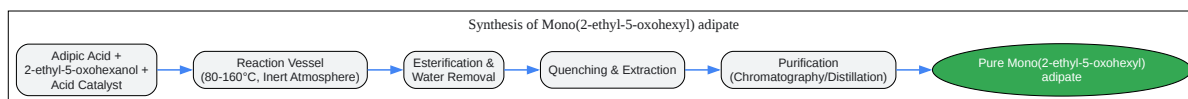
Synthesis of Mono(2-ethyl-5-oxohexyl) adipate

A common method for the synthesis of **Mono(2-ethyl-5-oxohexyl) adipate** is through the direct esterification of adipic acid with 2-ethyl-5-oxohexanol.

Generalized Protocol:

- **Reactant Preparation:** Adipic acid and an excess of 2-ethyl-5-oxohexanol are charged into a reaction vessel. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.
- **Reaction:** The mixture is heated to a temperature typically ranging from 80 to 160°C. The reaction is often carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
- **Water Removal:** The water produced during the esterification is continuously removed to drive the reaction towards the formation of the monoester. This can be achieved by azeotropic distillation.
- **Quenching and Extraction:** Once the reaction reaches the desired conversion, it is cooled and quenched. The product is then extracted using a suitable organic solvent.
- **Purification:** The crude product is purified to remove unreacted starting materials, the diester byproduct, and the catalyst. Purification techniques may include column chromatography or distillation under reduced pressure to prevent thermal decomposition.[5]

Experimental Workflow for Synthesis



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Caption: Generalized workflow for the synthesis of **Mono(2-ethyl-5-oxohexyl) adipate**.

Analytical Characterization

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of **Mono(2-ethyl-5-oxohexyl) adipate** in complex matrices like urine.

Generalized Protocol:

- **Sample Preparation:** Urine samples are typically subjected to enzymatic hydrolysis (e.g., using β -glucuronidase) to deconjugate the metabolites.
- **Solid-Phase Extraction (SPE):** The hydrolyzed sample is then passed through an SPE cartridge to clean up the sample and concentrate the analyte.
- **LC Separation:** The extracted sample is injected into a liquid chromatograph. A C18 column is commonly used for the separation of the analyte from other components in the sample matrix.
- **MS/MS Detection:** The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion, which is then detected. This provides high specificity and sensitivity.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For **Mono(2-ethyl-5-oxohexyl) adipate**, the FT-IR spectrum would show characteristic absorption bands for the carbonyl (C=O) groups of the ester and carboxylic acid, typically in the range of 1700-1750 cm^{-1} .^[5]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

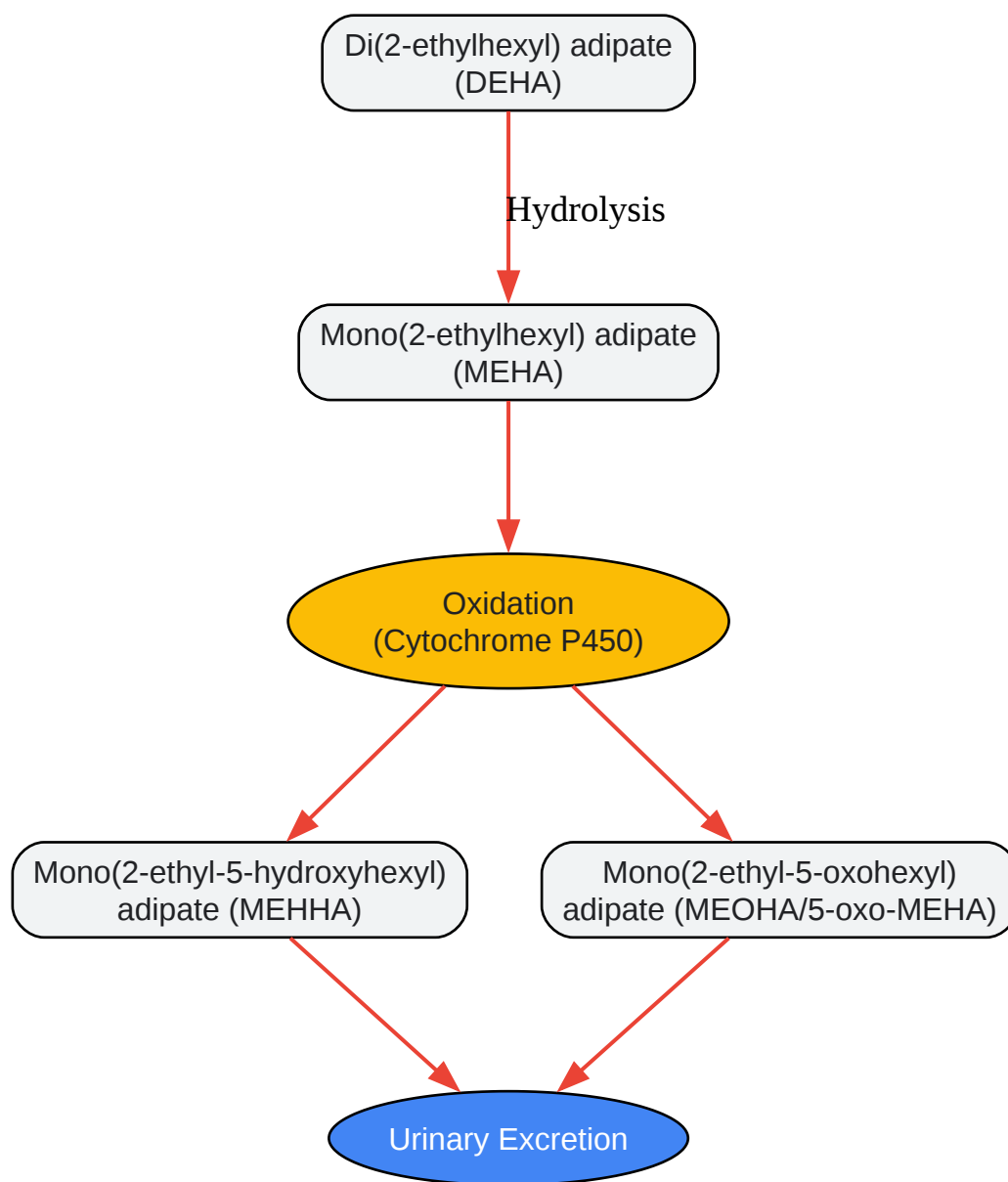
^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of **Mono(2-ethyl-5-oxohexyl) adipate**. The chemical shifts and coupling patterns of the protons and carbons in the NMR spectra provide detailed information about the molecular structure.^[5]

Metabolic Pathway of Di(2-ethylhexyl) adipate (DEHA)

Mono(2-ethyl-5-oxohexyl) adipate is not a commercial product but is formed in the body as a metabolite of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer. The metabolic pathway involves several steps, primarily occurring in the liver.

The biotransformation begins with the hydrolysis of DEHA to Mono(2-ethylhexyl) adipate (MEHA). MEHA then undergoes further oxidation to form several metabolites, including Mono(2-ethyl-5-hydroxyhexyl) adipate (MEHHA) and **Mono(2-ethyl-5-oxohexyl) adipate** (the subject of this guide). These oxidized metabolites are more water-soluble and can be excreted in the urine.^[5]

Metabolic Pathway of DEHA



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Caption: Metabolic conversion of DEHA to its urinary metabolites.

Conclusion

This technical guide has summarized the key physical and chemical properties of **Mono(2-ethyl-5-oxohexyl) adipate**, provided an overview of its synthesis and analytical determination, and placed it within its metabolic context as a biomarker for DEHA exposure. While a significant body of knowledge exists, further research is needed to fully characterize its toxicological profile and to develop more detailed and standardized experimental protocols. The information

presented herein serves as a valuable resource for researchers and professionals working in the fields of toxicology, environmental science, and drug development.

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